An In-depth Technical Guide to Nonadecanoic Acid: Properties, Analysis, and Applications
An In-depth Technical Guide to Nonadecanoic Acid: Properties, Analysis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of nonadecanoic acid, also known as nonadecylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this long-chain saturated fatty acid, offering detailed experimental protocols and insights into its chemical behavior and analysis.
Introduction: Understanding Nonadecanoic Acid
Nonadecanoic acid (C19:0) is a saturated fatty acid with a 19-carbon backbone.[1][2] While less common in nature than even-chained fatty acids, it is found in various plant and animal fats and oils, albeit typically in small quantities.[2] Its unique odd-numbered carbon chain imparts distinct physical properties and makes it a valuable internal standard in the gas chromatographic analysis of fatty acids. This guide will explore the fundamental properties that underpin its utility in research and various industrial applications, including its role as a building block in the synthesis of novel compounds.[3]
Physicochemical Properties of Nonadecanoic Acid
The physical and chemical properties of nonadecanoic acid are crucial for its handling, analysis, and application. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₂ | [1] |
| Molecular Weight | 298.50 g/mol | [1] |
| Appearance | White crystalline flakes or powder | [1] |
| Melting Point | 68-70 °C | [4] |
| Boiling Point | 297 °C at 100 mmHg | [4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and THF | [5][6] |
| Density | ~0.85 g/cm³ (predicted) | |
| pKa | ~4.95 | [7] |
| CAS Number | 646-30-0 | [1] |
Appearance and Physical State: At room temperature, nonadecanoic acid exists as a white, waxy solid, typically in the form of flakes or a powder.[1]
Melting and Boiling Points: As a long-chain saturated fatty acid, it possesses a relatively high melting point of 68-70 °C and a boiling point of 297 °C at reduced pressure (100 mmHg).[4] The long, straight hydrocarbon chain allows for strong van der Waals interactions between molecules, requiring significant thermal energy to transition to the liquid and gaseous phases.
Solubility: The long, nonpolar hydrocarbon tail of nonadecanoic acid renders it insoluble in water.[1] However, it is readily soluble in nonpolar organic solvents such as ether and chloroform, and also shows solubility in polar organic solvents like ethanol and tetrahydrofuran (THF).[5][6] This differential solubility is a key consideration in its extraction, purification, and use in various reactions.
Chemical Properties and Reactivity
The chemical behavior of nonadecanoic acid is primarily dictated by the carboxylic acid functional group (-COOH).
Acidity: Like other carboxylic acids, nonadecanoic acid is a weak acid with a pKa of approximately 4.95.[7] It can donate a proton to form the nonadecanoate anion.
Esterification: A cornerstone of its reactivity is the ability to undergo esterification with alcohols in the presence of an acid catalyst to form esters.[8] This reaction is fundamental to the synthesis of various derivatives with applications as lubricants, surfactants, and in biodiesel production.[3]
Oxidation: While the saturated alkyl chain is generally resistant to oxidation, the carboxylic acid group can be involved in oxidative processes under specific conditions. A notable synthesis of nonadecanoic acid involves the permanganate oxidation of 1-eicosene, which cleaves the double bond to form the carboxylic acid.[2][9]
Stability and Incompatibility: Nonadecanoic acid is a stable compound under normal conditions.[4] However, it is incompatible with strong bases and oxidizing agents.[4] Reactions with strong bases will result in deprotonation to form the corresponding salt, while strong oxidizing agents can potentially lead to degradation of the molecule.
Spectral Analysis
Spectroscopic data is essential for the identification and characterization of nonadecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of nonadecanoic acid is characterized by a triplet at approximately 0.88 ppm corresponding to the terminal methyl protons, a large multiplet between 1.25 and 1.63 ppm from the methylene protons of the long alkyl chain, and a triplet at around 2.35 ppm attributed to the methylene group alpha to the carboxylic acid. The acidic proton of the carboxyl group typically appears as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon-13 NMR spectrum shows a peak for the carbonyl carbon around 180 ppm. The methylene carbons of the alkyl chain appear as a series of peaks between approximately 22 and 34 ppm, and the terminal methyl carbon resonates at around 14 ppm.[1]
Infrared (IR) Spectroscopy: The IR spectrum of nonadecanoic acid displays a characteristic broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group is observed at approximately 1700 cm⁻¹. C-H stretching vibrations of the alkyl chain are seen just below 3000 cm⁻¹.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of nonadecanoic acid typically shows a molecular ion peak (M⁺) at m/z 298. A prominent peak is often observed at m/z 60, corresponding to the McLafferty rearrangement of the carboxylic acid. The spectrum will also feature a series of fragment ions separated by 14 Da, representing the loss of methylene units from the alkyl chain.[10]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and a representative chemical reaction of nonadecanoic acid.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid fatty acid like nonadecanoic acid.
Materials:
-
Nonadecanoic acid sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the nonadecanoic acid sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Observe the sample closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For nonadecanoic acid, this is expected to be in the 68-70 °C range.[4]
Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.
Determination of Solubility
This protocol describes a qualitative method for assessing the solubility of nonadecanoic acid in various solvents.
Materials:
-
Nonadecanoic acid
-
Test tubes and rack
-
Spatula
-
Solvents: deionized water, ethanol, chloroform, tetrahydrofuran (THF)
-
Vortex mixer
Procedure:
-
Label four test tubes, one for each solvent.
-
Add approximately 10-20 mg of nonadecanoic acid to each test tube.
-
Add 2 mL of the respective solvent to each test tube.
-
Agitate the mixtures vigorously using a vortex mixer for 30 seconds.
-
Allow the tubes to stand and observe for any undissolved solid.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
Self-Validation: The inclusion of both a polar solvent (water) and nonpolar/less polar organic solvents provides a clear and immediate validation of the expected solubility profile of a long-chain fatty acid. The stark contrast in outcomes confirms the hydrophobic nature of the molecule.
Fischer Esterification of Nonadecanoic Acid with Methanol
This protocol provides a general procedure for the synthesis of methyl nonadecanoate.
Materials:
-
Nonadecanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve nonadecanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl nonadecanoate.
-
The product can be further purified by distillation or column chromatography if required.
Causality Behind Experimental Choices: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8]
Visualization of Key Concepts
Molecular Structure of Nonadecanoic Acid
Caption: Simplified structure of nonadecanoic acid.
Fischer Esterification Workflow
Caption: Workflow for the synthesis of methyl nonadecanoate.
Conclusion
Nonadecanoic acid, while a minor component of natural lipids, possesses a well-defined set of physical and chemical properties that make it a valuable compound for scientific research and various industrial applications. Its long, saturated alkyl chain and reactive carboxylic acid head group govern its solubility, reactivity, and thermal behavior. A thorough understanding of these properties, coupled with robust analytical and synthetic protocols, is essential for its effective utilization in the development of new materials and as a critical standard in lipid analysis.
References
-
PubChem. Nonadecanoic Acid. National Center for Biotechnology Information. [Link][1]
-
Lee, D. G., Lamb, S. E., & Chang, V. S. (1981). Carboxylic Acids from the Oxidation of Terminal Alkenes by Permanganate: Nonadecanoic Acid. Organic Syntheses, 60, 11. [Link][9]
-
FooDB. Showing Compound Nonadecanoic acid (FDB004043). [Link][7]
-
Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link][8]
Sources
- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonadecylic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. NONADECANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Showing Compound Nonadecanoic acid (FDB004043) - FooDB [foodb.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nonadecanoic acid [webbook.nist.gov]
